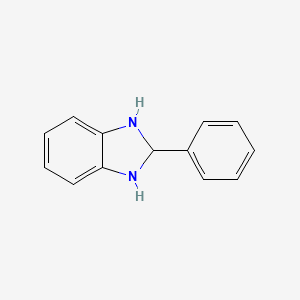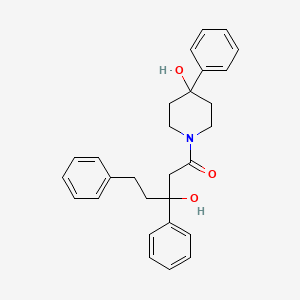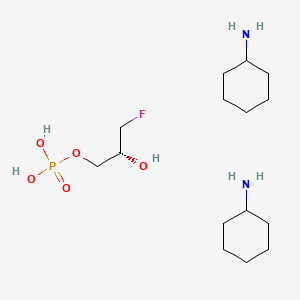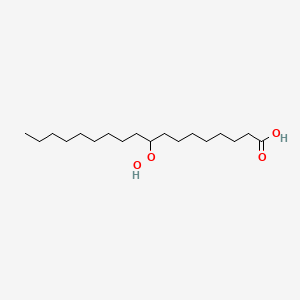![molecular formula C16H19NO B14652040 4-[(4-Methoxyphenyl)methyl]-N,N-dimethylaniline CAS No. 53039-60-4](/img/structure/B14652040.png)
4-[(4-Methoxyphenyl)methyl]-N,N-dimethylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-Methoxyphenyl)methyl]-N,N-dimethylaniline is an organic compound that belongs to the class of secondary amines It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a dimethylaniline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-[(4-Methoxyphenyl)methyl]-N,N-dimethylaniline can be synthesized via the reduction of Schiff bases. The typical synthetic route involves the reaction of 4-methoxybenzaldehyde with N,N-dimethylaniline in the presence of a reducing agent such as sodium borohydride. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more scalable and efficient methods. One such method is the catalytic hydrogenation of the corresponding Schiff base using a palladium catalyst. This method allows for the production of the compound in larger quantities with high purity .
Análisis De Reacciones Químicas
Types of Reactions
4-[(4-Methoxyphenyl)methyl]-N,N-dimethylaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: It can be reduced to form secondary amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Secondary amines.
Substitution: Halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
4-[(4-Methoxyphenyl)methyl]-N,N-dimethylaniline has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Mecanismo De Acción
The mechanism of action of 4-[(4-Methoxyphenyl)methyl]-N,N-dimethylaniline involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(4-Methoxyphenyl)amino]methyl-N,N-dimethylaniline
- 2-Methoxy-5-[(phenylamino)methyl]phenol
- 2-[(4-Chlorophenyl)aminomethyl]-6-methoxyphenol
Uniqueness
4-[(4-Methoxyphenyl)methyl]-N,N-dimethylaniline is unique due to its specific structural features, such as the presence of both a methoxy group and a dimethylaniline moiety. This combination of functional groups imparts distinct chemical and physical properties to the compound, making it suitable for specific applications in organic synthesis and material science .
Propiedades
Número CAS |
53039-60-4 |
|---|---|
Fórmula molecular |
C16H19NO |
Peso molecular |
241.33 g/mol |
Nombre IUPAC |
4-[(4-methoxyphenyl)methyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C16H19NO/c1-17(2)15-8-4-13(5-9-15)12-14-6-10-16(18-3)11-7-14/h4-11H,12H2,1-3H3 |
Clave InChI |
JWOLDPBVODTLBN-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)CC2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl [(ethoxycarbonyl)oxy]acetate](/img/structure/B14651958.png)


![[1,3]Thiazolo[4,5-g][2,1]benzoxazole](/img/structure/B14651967.png)


![3-[(2-Cyanoethyl)(ethyl)phosphoryl]-2-methylpropanenitrile](/img/structure/B14651993.png)

![(Chlorosulfanyl)(difluoro)[(trifluoromethyl)sulfanyl]methane](/img/structure/B14652008.png)

![2,2'-(Naphthalene-1,4-diyl)bis[5-(methanesulfonyl)-1,3-benzoxazole]](/img/structure/B14652033.png)

![2-[3-(Trimethylsilyl)thiophen-2-yl]pyridine](/img/structure/B14652050.png)

